Dilaurylphosphatidylcholine

Overview

Description

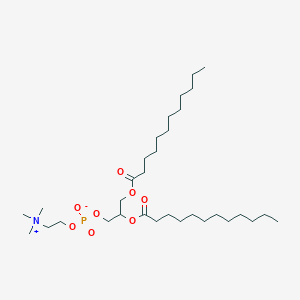

Dilaurylphosphatidylcholine (DLPC) is a phospholipid, a type of lipid molecule that is a major component of cell membranes. Phospholipids are essential for the structure and function of cells, providing flexibility and integrity to the lipid bilayer and participating in various biological processes.

Synthesis Analysis

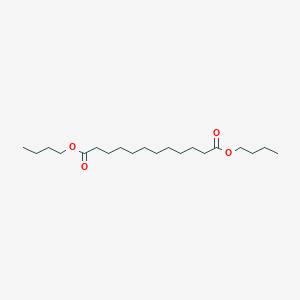

The synthesis of DLPC can be achieved through chemical methods, such as the acylation of sn-glycero-3-phosphorylcholine with fatty acid imidazolide and sodium methylsulfinylmethide in dimethylsulfoxide. This method allows for the preparation of unsaturated phosphatidylcholines, including DLPC, on both millimole and micromole scales under mild conditions, without requiring a large excess of the fatty acid acylating reagent .

Molecular Structure Analysis

The molecular conformation and intermolecular packing of DLPC have been studied through structural chemistry. For instance, the molecular conformation of 1,2 dilauroyl-DL-phosphatidylethanolamine, a related phospholipid, shows marked differences from theoretical predictions. The lipid chains are parallel to one another, and the phosphodiester moiety adopts a double gauche conformation. Intermolecular hydrogen bonding modifies the conformation that would be expected for an isolated molecule, resulting in the classical lipid bilayer structure .

Chemical Reactions Analysis

DLPC can undergo various chemical reactions, including degradation by enzymes such as phospholipase A2. In studies involving mixed monolayers with glycosphingolipids, it was found that the presence of certain glycosphingolipids can either activate or inhibit the enzyme, affecting the rate and extent of DLPC degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of DLPC have been extensively studied. For example, the specific volumes of DLPC dispersions have been measured, revealing changes at the chain melting transition (Tm). DLPC undergoes a phase transition from the crystalline (Lc) to the liquid crystalline (Lα) bilayer phases, which involves a first-order transition mechanism . The area per lipid molecule and the distribution of water in fully hydrated DLPC bilayers have also been determined, providing insights into the molecular area, bilayer thickness, and water distribution in different phases . Additionally, the surface adsorption and vesicle formation of DLPC in room temperature ionic liquids have been investigated, showing that DLPC forms vesicles above a critical vesicular concentration and that the stability of these vesicles can be affected by the anion species of the ionic liquids .

Scientific Research Applications

-

Scientific Field: Dermatology

- Application Summary : Dilaurylphosphatidylcholine, also known as Dipalmitoylphosphatidylcholine (DPPC), is used in the development of liposomal gel formulations . These formulations are considered advantageous in dermatology due to their moisturizing and restorative characteristics .

- Methods of Application : A liposome, composed of a long alkyl chain lipid such as DPPC, is synthesized using the thin film hydration process and subsequently integrated into a carbopol gel . This study incorporated two different types of drugs, namely hydrophilic (specifically diphenhydramine hydrochloride) and hydrophobic (namely curcumin), inside its formulations .

- Results or Outcomes : The liposomal gel containing diphenhydramine hydrochloride and curcumin demonstrated a reduced release rate compared to the plain liposomal gel, spanning a duration of 48 hours . The in vitro release studies offer the potential for the utilization of liposomal gels as a sustained delivery system .

-

Scientific Field: Biochemistry

- Application Summary : DLPC has been reported to bind and activate the orphan nuclear receptor, liver receptor homolog-1 (LRH-1) . This interaction has implications in the regulation of genes involved in cholesterol, bile acid, and steroid hormone homeostasis .

- Methods of Application : The provision of lauric acid (C12:0), a saturated fatty acid rich in tropical oils such as coconut oil, results in endogenous DLPC production and enhances LRH-1 transcriptional activity .

- Results or Outcomes : Provision of C12:0 in the culture media or to mice resulted in the rapid production of DLPC, including DLPC’s presence in multiple LRH-1 expressing tissues .

-

Scientific Field: Biophysics

- Application Summary : DLPC is used in the study of lipid-cholesterol domains in model membranes .

- Methods of Application : The study involves the use of steady-state and time-resolved fluorescence spectroscopy and two-photon excitation microscopy techniques .

- Results or Outcomes : The incorporation of cholesterol into the lamella induces an increase in the orientation dynamics in the deep region of the phospholipid acyl chains with a corresponding decrease in the orientation at the region close to the polar lipid headgroups .

-

Scientific Field: Pharmacology

- Application Summary : DLPC is used in the study of lipid metabolism and its impact on diseases .

- Methods of Application : The study involves the provision of lauric acid (C12:0) to HepG2 cells, C57/BL6J mice, and to healthy human participants in an acute, randomized, controlled cross-over trial .

- Results or Outcomes : Provision of C12:0 resulted in endogenous production of the LRH-1 ligand, DLPC, and LRH-1 transcriptional activation phenotypes .

-

Scientific Field: Neuroscience

- Application Summary : DLPC is used in the study of neuronal lipid metabolism .

- Methods of Application : The study involves the use of various techniques to study the roles of lipid metabolism and function in the central nervous system .

- Results or Outcomes : Aberrant lipid metabolism is proposed to underlie various neurological conditions .

-

Scientific Field: Chemistry

- Application Summary : DLPC is used in the study of lipid-cholesterol domains in model membranes .

- Methods of Application : The study involves the use of steady-state and time-resolved fluorescence spectroscopy and two-photon excitation microscopy techniques .

- Results or Outcomes : The incorporation of cholesterol into the lamella induces an increase in the orientation dynamics in the deep region of the phospholipid acyl chains with a corresponding decrease in the orientation at the region close to the polar lipid headgroups .

-

Scientific Field: Molecular Biology

- Application Summary : DLPC has been reported to bind and activate the orphan nuclear receptor, liver receptor homolog-1 (LRH-1) . This interaction has implications in the regulation of genes involved in cholesterol, bile acid, and steroid hormone homeostasis .

- Methods of Application : The provision of lauric acid (C12:0), a saturated fatty acid rich in tropical oils such as coconut oil, results in endogenous DLPC production and enhances LRH-1 transcriptional activity .

- Results or Outcomes : Provision of C12:0 in the culture media or to mice resulted in the rapid production of DLPC, including DLPC’s presence in multiple LRH-1 expressing tissues .

-

Scientific Field: Cell Biology

- Application Summary : DLPC is used in the study of lipid metabolism and its impact on diseases .

- Methods of Application : The study involves the provision of lauric acid (C12:0) to HepG2 cells, C57/BL6J mice, and to healthy human participants in an acute, randomized, controlled cross-over trial .

- Results or Outcomes : Provision of C12:0 resulted in endogenous production of the LRH-1 ligand, DLPC, and LRH-1 transcriptional activation phenotypes .

-

Scientific Field: Immunology

- Application Summary : DLPC is used in the study of the crosstalk between cancer cells and immune cells .

- Methods of Application : The study involves the analysis of the contribution of phosphatidylcholine and its metabolites to intracellular processes of cancer cells .

- Results or Outcomes : Changes in phosphatidylcholine metabolism are part of an adaptive program activated in response to stress conditions that contribute to cancer therapy resistance .

-

Scientific Field: Genetics

- Application Summary : DLPC has been reported to bind and activate the orphan nuclear receptor, liver receptor homolog-1 (LRH-1) . This interaction has implications in the regulation of genes involved in cholesterol, bile acid, and steroid hormone homeostasis .

- Methods of Application : The provision of lauric acid (C12:0), a saturated fatty acid rich in tropical oils such as coconut oil, results in endogenous DLPC production and enhances LRH-1 transcriptional activity .

- Results or Outcomes : Provision of C12:0 in the culture media or to mice resulted in the rapid production of DLPC, including DLPC’s presence in multiple LRH-1 expressing tissues .

-

Scientific Field: Microbiology

- Application Summary : DLPC is used in the study of lipid metabolism and its impact on diseases .

- Methods of Application : The study involves the provision of lauric acid (C12:0) to HepG2 cells, C57/BL6J mice, and to healthy human participants in an acute, randomized, controlled cross-over trial .

- Results or Outcomes : Provision of C12:0 resulted in endogenous production of the LRH-1 ligand, DLPC, and LRH-1 transcriptional activation phenotypes .

Future Directions

properties

IUPAC Name |

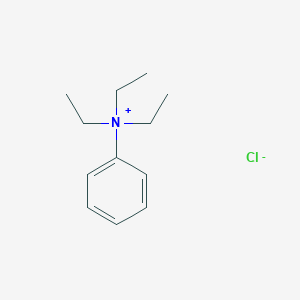

2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939637 | |

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dilaurylphosphatidylcholine | |

CAS RN |

18656-40-1, 18285-71-7 | |

| Record name | Dilauroylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dilauroylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018285717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

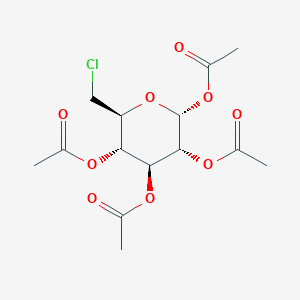

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)